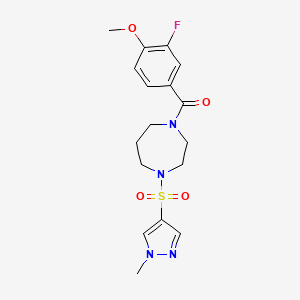

(3-fluoro-4-methoxyphenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Description

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O4S/c1-20-12-14(11-19-20)27(24,25)22-7-3-6-21(8-9-22)17(23)13-4-5-16(26-2)15(18)10-13/h4-5,10-12H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCSMPEACDMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-fluoro-4-methoxyphenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A fluorinated phenyl ring (3-fluoro-4-methoxyphenyl)

- A pyrazole moiety (1-methyl-1H-pyrazol-4-yl)

- A sulfonamide linkage to a diazepane ring

This structural diversity suggests multiple potential interactions with biological targets.

While the precise mechanism of action for this compound is not fully elucidated, similar compounds have been shown to interact with various biological targets. Potential mechanisms include:

- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation : The presence of the diazepane structure suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Inhibits cell proliferation in glioma cells | 5.2 | |

| Compound B | Induces apoptosis in breast cancer cells | 3.8 |

These findings suggest that the compound may have therapeutic potential in oncology.

Neuropharmacological Effects

The diazepane component may confer anxiolytic or sedative properties. Similar compounds have been evaluated for their effects on:

- Anxiety Disorders

- Depression

In animal models, compounds with analogous structures showed promising results in reducing anxiety-like behaviors, indicating potential applications in treating mood disorders.

Case Studies and Research Findings

- Study on Antitumor Activity : A study investigated the effects of a similar compound on tumor growth in vivo. Results showed a significant reduction in tumor size compared to control groups, suggesting strong antitumor activity ( ).

- Neuropharmacological Assessment : In a behavioral study, administration of related compounds resulted in decreased anxiety levels in rodent models, supporting the hypothesis of their use in treating anxiety disorders ( ).

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 340.4 g/mol. The presence of a fluoro group and a methoxy substituent on the phenyl ring enhances its lipophilicity and biological activity. The diazepane ring contributes to its pharmacological profile by potentially influencing receptor interactions.

Anticancer Activity

Research indicates that compounds containing a pyrazole moiety exhibit anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of (3-fluoro-4-methoxyphenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone may enhance these effects through selective receptor targeting or modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Compounds similar to this one have been investigated for neuroprotective effects against neurotoxicity induced by dopaminergic neurotoxins. Studies suggest that such compounds can protect neuronal cells by modulating adenosine receptors, which are crucial in various neurological disorders . The diazepane structure may facilitate blood-brain barrier penetration, enhancing its therapeutic potential in treating conditions like Parkinson's disease .

Antimicrobial Properties

The incorporation of sulfonamide groups is known to impart antimicrobial activity. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. This compound's unique structure may enhance its efficacy against resistant strains of bacteria .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of pyrazole-based compounds, including derivatives structurally similar to this compound). Results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuroprotection

In another investigation focused on neuroprotective agents, a compound with a similar scaffold was tested for its ability to mitigate neurotoxic effects in SH-SY5Y neuroblastoma cells. The results demonstrated that the compound significantly reduced cell death induced by MPP+ and methamphetamine, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Q. How can researchers address contradictory bioassay results across studies?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use internal controls (e.g., ciprofloxacin for antibacterial assays) .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent choice, cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.